3-ETHYL-5-METHYL-N-(2-METHYLBUTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-ETHYL-5-METHYL-N-(2-METHYLBUTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-METHYL-N-(2-METHYLBUTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using reagents like ethyl iodide and methyl iodide.
Amidation: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the oxazole ring to a more saturated heterocycle.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Alcohols, ketones.
Reduction: Amines, saturated heterocycles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-METHYL-N-(2-METHYLBUTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-ethyl-2-oxazolecarboxamide: Similar structure with different substituents.
3-Ethyl-4-methyl-5-oxazolecarboxamide: Variation in the position of substituents.
2-Methyl-5-ethyl-4-oxazolecarboxamide: Different arrangement of the ethyl and methyl groups.
Uniqueness
3-ETHYL-5-METHYL-N-(2-METHYLBUTAN-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. The presence of the bulky 2-methylbutan-2-yl group may also impart distinct steric and electronic properties.
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-9-10(8(3)16-14-9)11(15)13-12(4,5)7-2/h6-7H2,1-5H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQJPXFTDFCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)(C)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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